molecular formula C10H8BrN3O2 B11841519 Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate CAS No. 1260871-28-0

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Cat. No.: B11841519
CAS No.: 1260871-28-0
M. Wt: 282.09 g/mol
InChI Key: XXGXWKYBXJETSX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate undergoes various chemical reactions:

Comparison with Similar Compounds

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate can be compared with other pyrrolopyrazine derivatives:

Similar compounds include:

Biological Activity

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS Number: 1260871-28-0) is a compound with a unique molecular structure that includes a pyrazine ring and a pyrrole moiety, contributing to its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H8BrN3O2
  • Molecular Weight : 282.09 g/mol
  • Boiling Point : Approximately 421.7 °C
  • Density : 1.63 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial properties and potential therapeutic applications in various diseases.

Antimicrobial Activity

Research indicates that compounds with pyrazine structures often exhibit broad-spectrum antimicrobial activity. For instance, similar pyrazine derivatives have shown effectiveness against various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented, but it is hypothesized that the presence of the bromine atom and the pyrrole moiety may enhance its reactivity and interaction with biological targets.

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In related research, pyrazine derivatives have been tested for their cytotoxic effects on mammalian cells. The findings suggest that while some derivatives exhibit low toxicity at therapeutic concentrations, higher doses can lead to significant cellular damage. Future studies should focus on determining the specific cytotoxicity levels of this compound in various cell lines to establish a therapeutic index .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 5-bromo-pyrazineC7H7BrN2O2Lacks pyrrole moiety; simpler structure
Methyl 4-bromo-pyrazoleC6H6BrN3O2Different ring structure; potential for different reactivity
Methyl 5-chloro-pyrazineC10H9ClN2O2Chlorine instead of bromine; affects biological activity

The presence of both bromine and pyrrole in this compound suggests a unique reactivity profile compared to these similar compounds, potentially leading to enhanced biological activity .

Properties

CAS No.

1260871-28-0

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 5-bromo-3-pyrrol-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H8BrN3O2/c1-16-10(15)8-9(13-7(11)6-12-8)14-4-2-3-5-14/h2-6H,1H3

InChI Key

XXGXWKYBXJETSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1N2C=CC=C2)Br

Origin of Product

United States

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